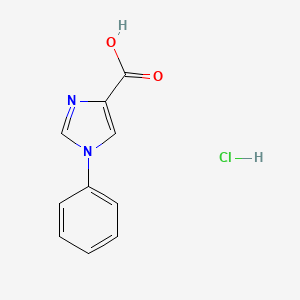1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS No.: 1955494-28-6
Cat. No.: VC8412057
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955494-28-6 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 |
| IUPAC Name | 1-phenylimidazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H |
| Standard InChI Key | NOOIYDZLZNGSOV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl |
Introduction
Structural and Synthetic Characteristics
Molecular Architecture
The core structure consists of an imidazole ring substituted with a phenyl group (C₆H₅) at the 1-position and a carboxylic acid (-COOH) at the 4-position. Protonation of the carboxylic acid group by hydrochloric acid enhances aqueous solubility, a critical feature for pharmaceutical formulations . The imidazole ring’s nitrogen atoms at positions 1 and 3 participate in hydrogen bonding and π-π stacking interactions, which are pivotal for biological target engagement .
Synthetic Pathways
While no direct synthesis of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has been published, analogous compounds are synthesized via cycloaddition reactions. For example, ethyl isocyanoacetate reacts with N-aryl-benzimidoyl chlorides under basic conditions to form 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are subsequently hydrolyzed to carboxylic acids . Adapting this method, the target compound could theoretically be synthesized by:
-
Cycloaddition: Reacting ethyl isocyanoacetate with N-phenyl-benzimidoyl chloride in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at −78°C, yielding ethyl 1-phenyl-5-aryl-1H-imidazole-4-carboxylate .
-
Hydrolysis: Treating the ester intermediate with aqueous HCl to generate the carboxylic acid hydrochloride salt .
Table 1: Comparative Synthetic Parameters for Imidazole-4-carboxylates
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Cycloaddition Temperature | −78°C to room temperature | 50–75% |
| Base Catalyst | DBU or Et₃N | - |
| Hydrolysis Agent | 6M HCl, reflux | 80–95% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves water solubility compared to the free carboxylic acid form. Analogous compounds exhibit solubility >10 mg/mL in aqueous buffers at pH 7.4, making them suitable for in vitro assays . Stability studies on related imidazole derivatives suggest degradation <5% over 6 months at −20°C .
Spectroscopic Profiles
-
¹H NMR: The imidazole methine proton resonates at δ 7.6–7.8 ppm, while the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm .
-
¹³C NMR: The carboxylic acid carbon is observed at δ 165–170 ppm, and the imidazole carbons at δ 120–140 ppm .
Biological Activities and Mechanisms
Enzyme Inhibition
Imidazole-4-carboxylates demonstrate inhibition of HIV-1 integrase (IN) by binding to the LEDGF/p75 interaction pocket. For example, compound 10a (1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid) showed 50% inhibition at 100 µM in AlphaScreen assays . While data for 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride are unavailable, its structural similarity suggests comparable target engagement via:
-
Hydrogen bonding between the carboxylic acid and IN residues (Glu170, His171) .
-
Hydrophobic interactions involving the phenyl group and IN’s alanine-rich regions .
Antiviral and Cytotoxic Effects
In cell-based assays, analogs such as 11a and 11h exhibited 33–45% HIV-1 inhibition with CC₅₀ values >50 µM, indicating selectivity indices (SI) >2 . The hydrochloride salt’s improved solubility may enhance bioavailability, potentially lowering effective concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume